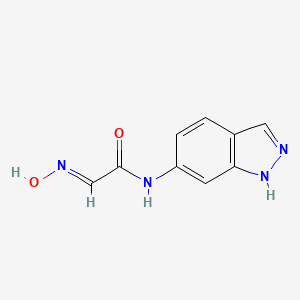

2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide

Description

Properties

Molecular Formula |

C9H8N4O2 |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

(2E)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide |

InChI |

InChI=1S/C9H8N4O2/c14-9(5-11-15)12-7-2-1-6-4-10-13-8(6)3-7/h1-5,15H,(H,10,13)(H,12,14)/b11-5+ |

InChI Key |

QJNXMFYLQNNWGL-VZUCSPMQSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1NC(=O)/C=N/O)NN=C2 |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C=NO)NN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.

Introduction of the Hydroxyimino Group: This step involves the reaction of the indazole derivative with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.

Acetamide Formation: The final step involves the reaction of the hydroxyimino-indazole derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Chemical Reactions

2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide can undergo a variety of chemical reactions due to its functional groups. These reactions can lead to the creation of complex molecules or materials with enhanced properties. The hydroxyimino group enhances its reactivity, especially in forming coordination complexes with metal ions or participating in condensation reactions.

Some potential chemical reactions include:

-

Oxime Formation: The compound is an oxime derivative, which can undergo reactions typical of oximes, such as hydrolysis to form a carbonyl compound and hydroxylamine.

-

Coordination Chemistry: The hydroxyimino group can coordinate with metal ions, forming coordination complexes.

-

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Related Research

Other research on indazole derivatives highlights their potential in various biological applications. For example, a study on indazole derivatives showed that compound 6o exhibited a promising inhibitory effect against the K562 cell line and great selectivity for normal cells. Compound 6o was also confirmed to affect apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . Additionally, some synthesized acetamide derivatives have been investigated as VEGFR-2 inhibitors for anti-gastric cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(hydroxyimino)-N-(1H-indazol-6-yl)acetamide exhibit significant antimicrobial properties. For instance, a series of acetamide derivatives were synthesized and evaluated for their activity against various bacterial strains. The results indicated that certain modifications to the indazole structure enhanced the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound Structure | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| Parent Compound | 12 |

| Modified Compound A | 18 |

| Modified Compound B | 15 |

This table illustrates the comparative antimicrobial activity of different derivatives, highlighting the impact of structural modifications on efficacy.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic markers.

Case Study: Induction of Apoptosis

In a controlled study, HeLa cells were treated with varying concentrations of this compound. The results showed a dose-dependent increase in apoptosis:

| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 50 | 45 |

This data indicates that higher concentrations of the compound significantly reduce cell viability while increasing apoptosis rates.

Neuroprotective Effects

Another significant application of this compound is its neuroprotective effects. Research has shown that this compound can inhibit neuronal apoptosis induced by oxidative stress, making it a candidate for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), thereby inhibiting angiogenesis and tumor growth . The compound’s hydroxyimino group and indazole ring are crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

Key Observations :

- Indazole-containing compounds show diverse targeting, including kinases (VEGFR-2) and GPCRs (MCHr1), suggesting the target compound’s versatility .

Pharmacokinetic Properties

Table 3: Pharmacokinetic Comparison

Key Observations :

- The hydroxyimino group may improve aqueous solubility compared to benzyloxyphenyl derivatives but could increase susceptibility to metabolic degradation .

Biological Activity

2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, which are critical in cancer progression and other diseases .

- Antioxidant Activity : The hydroxyimino group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

- Modulation of Enzyme Activity : This compound may interact with specific enzymes, influencing metabolic pathways relevant to disease states .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

In a study evaluating the anticancer potential of indazole derivatives, this compound was found to significantly inhibit the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 values were reported in the low micromolar range, indicating potent activity against cancer cells .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound in a rat model of induced inflammation. Treatment with this compound led to a marked reduction in pro-inflammatory cytokines and improved histological scores compared to control groups. This suggests a potential therapeutic role in managing inflammatory conditions .

Research Findings

Recent studies have focused on optimizing the structure of indazole derivatives to enhance their biological activity. Modifications at various positions on the indazole ring have been explored, leading to compounds with improved potency and selectivity against specific targets. For instance, substituents that enhance solubility and bioavailability have shown promising results in both in vitro and in vivo models .

Q & A

Q. What are the recommended synthetic routes for 2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between hydroxylamine derivatives and acetamide precursors. For example:

- Step 1 : React 1H-indazol-6-amine with a hydroxyiminoacetyl chloride derivative under inert conditions (N₂ atmosphere) to minimize oxidation.

- Step 2 : Use ionic liquid catalysts (e.g., 1-n-butyl-3-methylimidazolium chloride) to enhance reaction efficiency, as demonstrated in analogous syntheses of hydroxyimino-acetamide derivatives .

- Optimization : Adjust temperature (e.g., 408 K for 90 minutes) and stoichiometric ratios to improve yield. Purify via column chromatography and recrystallize in ethyl acetate for high-purity crystals .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Spectroscopy : FT-IR to confirm the hydroxyimino (N–O) and amide (C=O) groups; ¹H/¹³C-NMR to verify indazole ring protons and acetamide connectivity.

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., C₁₀H₉N₄O₂).

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry, as applied to structurally similar indazole derivatives .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 7.4). Analogous compounds show slight solubility in DMSO and methanol .

- Stability : Conduct accelerated degradation studies under varying pH/temperature. Monitor via HPLC for decomposition peaks, referencing methods used for N-(3-hydroxyphenyl)acetamide .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions may arise from assay variability or impurity interference. Strategies include:

- Reproducibility Checks : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancerous) with strict quality control.

- Analytical Validation : Use LC-MS to confirm compound purity (>95%) and rule out degradation products .

- Mechanistic Profiling : Compare results with structurally related analogs (e.g., indazole-based MCH receptor antagonists) to identify pharmacophore-specific effects .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Q. What experimental designs are suitable for evaluating the compound’s mechanism of action?

Q. How can researchers address low yield or side reactions during scale-up synthesis?

- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer.

- Byproduct Analysis : Identify side products (e.g., hydrolyzed acetamide) via LC-MS and adjust protecting groups (e.g., tert-butyl esters) to stabilize reactive intermediates .

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation steps) to reduce unwanted oxidation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.